molecular formula C4H2N4Na2OPt B3183150 Disodium;platinum(2+);tetracyanide;hydrate CAS No. 699012-94-7

Disodium;platinum(2+);tetracyanide;hydrate

Cat. No.: B3183150
CAS No.: 699012-94-7
M. Wt: 363.15 g/mol
InChI Key: BMZQYSVVRURJND-UHFFFAOYSA-N
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Scientific Research Applications

Disodium;platinum(2+);tetracyanide;hydrate has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . For more detailed safety and hazard information, please refer to the Safety Data Sheet provided by the supplier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;platinum(2+);tetracyanide;hydrate typically involves the reaction of platinum salts with sodium cyanide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PtCl2+4NaCNNa2[Pt(CN)4]+2NaCl\text{PtCl}_2 + 4\text{NaCN} \rightarrow \text{Na}_2[\text{Pt(CN)}_4] + 2\text{NaCl} PtCl2​+4NaCN→Na2​[Pt(CN)4​]+2NaCl

The resulting disodium;platinum(2+);tetracyanide is then crystallized and hydrated to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity platinum salts and sodium cyanide. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Disodium;platinum(2+);tetracyanide;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments, which have distinct properties and applications .

Mechanism of Action

The mechanism of action of disodium;platinum(2+);tetracyanide;hydrate involves its interaction with molecular targets such as enzymes and DNA. The platinum center can form coordination complexes with biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • Sodium hexachloroplatinate (IV) hexahydrate
  • Sodium hexabromoplatinate (IV) hexahydrate
  • Sodium hexaiodoplatinate (IV) hexahydrate
  • Sodium chloroplatinate
  • Sodium hexahydroxyplatinate (IV)

Uniqueness

Disodium;platinum(2+);tetracyanide;hydrate is unique due to its specific coordination environment and the presence of cyanide ligands. This gives it distinct chemical and physical properties compared to other platinum compounds. Its ability to form stable complexes with various ligands makes it highly versatile for different applications .

Properties

IUPAC Name

disodium;platinum(2+);tetracyanide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZQYSVVRURJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4Na2OPt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium;platinum(2+);tetracyanide;hydrate
Reactant of Route 2
Disodium;platinum(2+);tetracyanide;hydrate
Reactant of Route 3
Disodium;platinum(2+);tetracyanide;hydrate
Reactant of Route 4
Disodium;platinum(2+);tetracyanide;hydrate
Reactant of Route 5
Disodium;platinum(2+);tetracyanide;hydrate
Reactant of Route 6
Disodium;platinum(2+);tetracyanide;hydrate

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